1,2,4-Oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-
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Overview
Description
1,2,4-Oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and agrochemicals. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a valuable scaffold for drug design and development.
Preparation Methods
The synthesis of 1,2,4-oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a carboxylic acid with a hydroxyamidine in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxadiazole ring . Industrial production methods often utilize continuous flow reactors to achieve high-throughput synthesis and purification of oxadiazole derivatives .
Chemical Reactions Analysis
1,2,4-Oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1,2,4-Oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agrochemicals: The compound has shown promise as a pesticide and herbicide due to its biological activity against various pests and weeds.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives have been found to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation . The compound may also inhibit specific enzymes or receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
1,2,4-Oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- can be compared with other similar compounds such as:
1,2,4-Triazole: Both compounds have similar heterocyclic structures, but triazoles often exhibit different biological activities and chemical reactivity.
1,3,4-Oxadiazole: This isomer of 1,2,4-oxadiazole has a different arrangement of nitrogen and oxygen atoms in the ring, leading to variations in its chemical properties and applications.
1,2,5-Oxadiazole: Another isomer with distinct chemical and biological properties, often used in different research and industrial applications.
The uniqueness of 1,2,4-oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(21-19-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXBQTLSULEFTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358033 |
Source
|
Record name | 1,2,4-oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61886-14-4 |
Source
|
Record name | 1,2,4-oxadiazole, 5-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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